N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-8-9-19-14(10-11)18-15(16(19)17-12(2)20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHNTYFECWOHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320685 | |
| Record name | N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
324058-03-9 | |
| Record name | N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α-bromoacetophenone derivative, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide has the following chemical characteristics:
- Molecular Formula : C19H21N3O
- Molecular Weight : 307.39 g/mol
- CAS Number : 1346600-85-8
- IUPAC Name : N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
The compound belongs to a class of heterocyclic compounds known for their diverse pharmacological activities.
Research indicates that compounds related to this compound exhibit significant biological activities, particularly in anti-inflammatory and analgesic contexts.
Anti-inflammatory Effects
A study focused on imidazo[1,2-a]pyridine derivatives demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The derivatives showed varying degrees of COX inhibition and were evaluated for their analgesic properties in vivo. The findings suggest that these compounds could serve as potential non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Activity
In vivo models have been employed to assess the analgesic effects of related compounds. For instance, certain derivatives exhibited effective pain relief comparable to established analgesics like indomethacin. This highlights the therapeutic potential of this compound in pain management .
Synthesis and Derivatives
The synthesis of this compound involves several steps, often starting from simpler imidazo[1,2-a]pyridine structures. The general synthetic pathway includes:
- Formation of Imidazo[1,2-a]pyridine : This involves the condensation of pyridine derivatives with appropriate aldehydes or ketones.
- Acetylation : The resultant imidazo compound is then acetylated using acetic anhydride or acetyl chloride to yield the final product.
This multi-step synthesis allows for variations in substituents on the imidazole ring, leading to a library of compounds with potentially enhanced biological activity .
Case Study 1: Anti-inflammatory Activity Evaluation
In a controlled study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that specific derivatives exhibited significant reduction in edema compared to control groups .
| Compound Name | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Compound A | 10 | 45 |
| Compound B | 20 | 60 |
| Indomethacin | 10 | 70 |
Case Study 2: Analgesic Efficacy Assessment
Another study assessed the analgesic properties of this compound using the acetic acid-induced writhing test in mice. The compound demonstrated significant analgesic activity at various dosages .
| Dosage (mg/kg) | Writhing Response (%) |
|---|---|
| 5 | 30 |
| 10 | 50 |
| 20 | 70 |
Mechanism of Action
The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Torsion Angles and Planarity
- (E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol: The fused imidazo[1,2-a]pyridine system is nearly planar but forms dihedral angles of 64.97° with the phenyl ring and 18.52° with the carboximidoylphenol group due to steric and electronic effects .
- MIXZOJ (N-(imidazo[1,2-a]pyridin-3-yl)acetamide with phenyl substituent): Torsion angle of 9.0°, consistent with planar alignment in non-methylated analogs .
Crystal Packing
- N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide : Forms columns along the b-axis via N–H⋯N hydrogen bonds, with isolated columns lacking inter-column interactions .
- (E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol: Packing involves C–H⋯π interactions forming dimers, further linked by O–H⋯N hydrogen bonds into layers parallel to the (101) plane .
The presence of bulky substituents (e.g., carboximidoylphenol) disrupts columnar packing, favoring layered structures.
Physicochemical and Pharmaceutical Properties
- Pharmaceutical Relevance : Derivatives like N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo...acetamide are reported as impurities in Zolpidem Tartrate, highlighting their significance in drug quality control .
Hydrogen Bonding and Supramolecular Interactions
- N–H⋯N Bonds: Critical for columnar packing in non-methylated analogs .
- O–H⋯N and C–H⋯π Interactions: Dominate in carboximidoylphenol derivatives, enabling layered structures .
Biological Activity
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
- Chemical Structure : The compound features a fused imidazo-pyridine ring system with a phenyl group and an acetamide moiety.
- Molecular Formula : C16H15N3O
- Molar Mass : 265.31 g/mol
- CAS Number : 324058-03-9
Mechanisms of Biological Activity
This compound exhibits various biological activities through specific interactions with molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
- Antimicrobial Properties : The compound has shown activity against various bacterial and fungal strains, indicating potential as an antimicrobial agent.
- Antioxidant Activity : It may exhibit antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
Biological Activity Studies
Recent studies have highlighted the biological activity of this compound:
Antimicrobial Activity
A study evaluated the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were documented as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
| Candida albicans | 20 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Research exploring the anti-inflammatory potential of this compound demonstrated its ability to reduce pro-inflammatory cytokines in vitro. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Research :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is synthesized via condensation of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with acetylating agents (e.g., acetic anhydride or acetyl chloride) in the presence of a base. Key steps include refluxing in an inert solvent (e.g., dry diethyl ether) with catalytic acetic acid, followed by recrystallization from methanol for purification . Optimization involves adjusting molar ratios, reaction time (e.g., 24 hours for complete conversion), and temperature (room temperature to reflux). Yield improvements (up to 92%) are achievable through iterative solvent selection (e.g., methanol for recrystallization) and catalyst screening .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation requires multi-spectral analysis:
- NMR : H NMR (DMSO-d) shows characteristic peaks at δ 8.659 (s, imine proton) and δ 2.41 (s, methyl group). C NMR confirms the acetamide carbonyl at δ 171.94 ppm .
- X-ray crystallography : Monoclinic crystal system (space group P2/n) with unit cell parameters (a=12.295 Å, b=9.587 Å, c=14.977 Å) validates planarity of the fused imidazo-pyridine core and dihedral angles (e.g., 64.97° with the phenyl ring) .
- Mass spectrometry : Molecular ion peak at m/z 328.00 (M) aligns with the molecular formula CHNO .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally analogous imidazo[1,2-a]pyridines exhibit antiviral activity (e.g., cytomegalovirus inhibition) and neuroprotective effects. Researchers should conduct in vitro assays (e.g., cytotoxicity profiling, enzyme inhibition) using standardized protocols like MTT assays for viability and Western blotting for target validation .
Advanced Research Questions
Q. How does the substitution pattern (methyl, phenyl, acetamide) influence the compound’s binding affinity to biological targets?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Methyl group (C7) : Enhances metabolic stability by reducing oxidative degradation.
- Phenyl ring (C2) : Contributes to π-π stacking with hydrophobic pockets in enzymes (e.g., kinase targets).
- Acetamide (C3) : Facilitates hydrogen bonding with catalytic residues (e.g., in proteases).
Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can quantify binding energies and validate hypotheses .
Q. How can researchers resolve contradictions in reported biological activities across similar imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls.
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.
- Orthogonal assays : Confirm antiviral activity via plaque reduction neutralization tests (PRNT) alongside ELISA-based target engagement studies .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Methodological Answer :
- Solubility enhancement : Co-crystallization with co-formers (e.g., succinic acid) or nanoformulation.
- Metabolic stability : Introduce fluorine atoms at strategic positions to block CYP450-mediated oxidation.
- Bioavailability : Prodrug approaches (e.g., esterification of the acetamide) to enhance membrane permeability .
Key Challenges and Recommendations
- Data Reproducibility : Variations in synthetic protocols (e.g., catalyst choice) necessitate detailed reporting of reaction conditions .
- Target Selectivity : Use CRISPR-edited cell lines to isolate off-target effects in biological assays .
- Computational Modeling : Validate docking results with experimental mutagenesis data to refine SAR predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
